![molecular formula C35H50N2O5S B068292 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one CAS No. 185418-50-2](/img/structure/B68292.png)
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one is a compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in different fields of research. In
Mecanismo De Acción
The mechanism of action of 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one is not fully understood. However, it has been proposed that the compound binds to the ATP-binding site of protein kinase CK2, inhibiting its activity. Additionally, the compound has been shown to bind to amyloid-beta fibrils, which are involved in the pathogenesis of Alzheimer's disease, leading to their disaggregation.
Biochemical and Physiological Effects:
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase CK2, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, it has been shown to disaggregate amyloid-beta fibrils, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for protein kinase CK2, which makes it a useful tool for studying the role of this kinase in cellular processes. Additionally, its ability to detect protein aggregation in Alzheimer's disease makes it a useful tool for studying the pathogenesis of this disease. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research can be done to understand its mechanism of action and its effects on other cellular processes. Moreover, research can be done to improve its solubility and stability in aqueous solutions, which can enhance its usefulness in different experiments.
Métodos De Síntesis
The synthesis of 7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has been achieved using different methods. One of the most common methods is the condensation of 2-aminobenzothiazole with 4-hydroxybenzaldehyde, followed by the reaction of the resulting product with undecylbromide. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one has shown promising results in different fields of scientific research. It has been used as a fluorescent probe for the detection of protein aggregation in Alzheimer's disease. Additionally, it has been used as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
185418-50-2 |
|---|---|
Nombre del producto |
7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one |
Fórmula molecular |
C35H50N2O5S |
Peso molecular |
610.8 g/mol |
Nombre IUPAC |
2-amino-5,10-dihydroxy-4,9-di(undecyl)-[1]benzofuro[3,2-e][1,3]benzothiazole-7,8-dione |
InChI |
InChI=1S/C35H50N2O5S/c1-3-5-7-9-11-13-15-17-19-21-23-28(38)26-25-27-34(43-35(36)37-27)24(22-20-18-16-14-12-10-8-6-4-2)30(40)32(25)42-33(26)31(41)29(23)39/h38,40H,3-22H2,1-2H3,(H2,36,37) |
Clave InChI |
ILUVOFSUURZFMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C2=C(C3=C(O2)C(=O)C(=O)C(=C3O)CCCCCCCCCCC)C4=C1SC(=N4)N)O |
SMILES canónico |
CCCCCCCCCCCC1=C(C2=C(C3=C(O2)C(=O)C(=O)C(=C3O)CCCCCCCCCCC)C4=C1SC(=N4)N)O |
Sinónimos |
Benzofuro[3,2-e]benzothiazol-5(2H)-one, 7,8,10-trihydroxy-2-imino-4,9-diundecyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



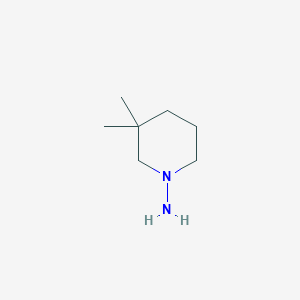

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
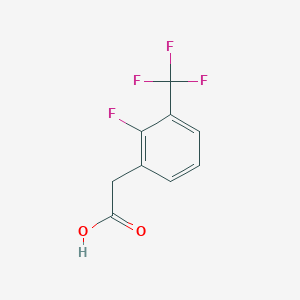
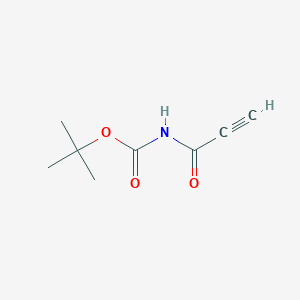

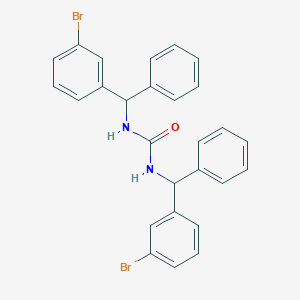
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

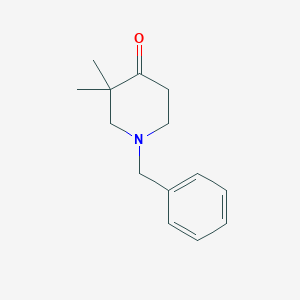
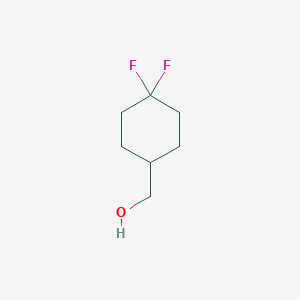
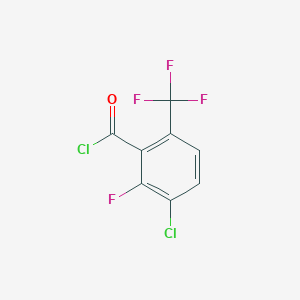
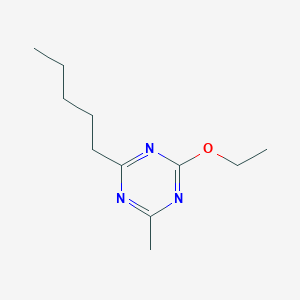
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)